Thalidomide-5'-C4-OH is a derivative of thalidomide, originally developed in the 1950s as a sedative but later recognized for its teratogenic effects. Despite its controversial history, thalidomide and its derivatives have been repurposed in modern medicine, particularly for treating conditions such as multiple myeloma and erythema nodosum leprosum. Thalidomide-5'-C4-OH has garnered attention for its potential therapeutic applications due to its unique chemical structure and biological activity.
Thalidomide-5'-C4-OH is synthesized from thalidomide through specific chemical modifications, primarily hydroxylation at the 5' position. This compound is available from various chemical suppliers and research laboratories.
Thalidomide-5'-C4-OH falls under the category of pharmaceutical compounds, specifically as a member of the thalidomide family. It is classified as an immunomodulatory drug with anti-inflammatory and anti-angiogenic properties.
The synthesis of Thalidomide-5'-C4-OH typically involves hydroxylation reactions. One prominent method employs cytochrome P450 enzymes, particularly CYP2C19, which catalyze the hydroxylation at the 5' position of the thalidomide molecule. This biotransformation can be achieved using recombinant enzymes or engineered microbial systems for large-scale production.
Thalidomide-5'-C4-OH has a complex molecular structure characterized by a phthalimide ring system with a hydroxyl group at the 5' position.
Property | Data |
---|---|
Molecular Formula | C17H18N2O5 |
Molecular Weight | 330.33 g/mol |
IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-5-(4-hydroxybutyl)isoindole-1,3-dione |
InChI Key | UQVGLTXRDHOFAP-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCO |
The structural data indicates the presence of multiple functional groups that contribute to its pharmacological properties.
Thalidomide-5'-C4-OH can undergo several chemical reactions:
Common reagents include:
These reactions can yield various hydroxylated and reduced derivatives with distinct pharmacological profiles.
Thalidomide-5'-C4-OH exerts its therapeutic effects through several mechanisms:
These processes contribute to its efficacy in treating inflammatory diseases and certain cancers.
Thalidomide-5'-C4-OH is typically presented as a solid compound with specific melting points that vary based on purity and synthesis method.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its solubility varies depending on solvent polarity, affecting its bioavailability.
Thalidomide-5'-C4-OH has several scientific applications:
Thalidomide-5'-C4-OH (C₁₇H₁₈N₂O₆, MW 346.34 g/mol) is a hydroxylated derivative of thalidomide engineered to function as a high-affinity molecular recruiter for the E3 ubiquitin ligase CRBN. This molecule retains the core glutarimide ring critical for CRBN engagement but features a hydroxy-terminated butyl linker (C4-OH) extending from the 5'-position of the glutarimide moiety [1] [6]. Biochemically, it exploits the endogenous ubiquitin-proteasome system by binding CRBN within its tri-tryptophan pocket (Trp380, Trp386, Trp400 in human CRBN), thereby modulating the substrate specificity of the CRL4CRBN E3 ligase complex [3] [10].
Upon binding, Thalidomide-5'-C4-OH induces conformational changes in CRBN, creating a neomorphic surface ("neointerface") that enables the recruitment and ubiquitination of non-native substrate proteins termed neosubstrates [10]. Unlike the parent thalidomide—which primarily drives degradation of transcription factors IKZF1/3—the C4-OH linker extension enhances versatility as a PROTAC warhead. This modification facilitates coupling to target protein ligands while maintaining CRBN binding avidity (KD ≈ low micromolar range, comparable to underivatized thalidomide analogs) [1] [6]. Functional studies confirm its role in inhibiting CRBN auto-ubiquitination and enabling degradation of pathogenic proteins in cellular models, particularly in oncology contexts [2] [10].
Table 1: Key Thalidomide-Based CRBN Ligands and Their Molecular Features
Compound | Molecular Formula | Molecular Weight (g/mol) | CRBN-Binding Functional Group | Linker Chemistry | Primary Application |
---|---|---|---|---|---|
Thalidomide-5'-C4-OH | C₁₇H₁₈N₂O₆ | 346.34 | Glutarimide ring | Hydroxy-terminated alkyl | PROTAC warhead |
Thalidomide-5'-O-C4-alkyne | C₁₉H₁₈N₂O₅ | 354.36 | Glutarimide ring | Alkyne-terminated alkyl | Click chemistry conjugation |
5'-OH-Thalidomide | C₁₃H₁₀N₂O₅* | ~274.24 | Glutarimide ring | None (native metabolite) | Anti-angiogenic studies |
Lenalidomide | C₁₃H₁₃N₃O₃ | 259.26 | Aminoglutarimide | None | Clinical IMiD (myeloma, MDS) |
Note: 5'-OH-Thalidomide molecular formula estimated based on core structure [2] [9].
The efficacy of Thalidomide-5'-C4-OH as a CRBN recruiter hinges on stereospecific and conformational binding determinants. Crystallographic analyses reveal that the glutarimide ring inserts into CRBN’s hydrophobic pocket, forming hydrogen bonds between the imide carbonyl groups and residues His378 and Trp380. The 5'-position linker attachment point resides at the solvent-exposed periphery of this binding site, enabling linker extension without steric clashes [7] [8].
Critical insights include:
Table 2: Structural Comparison of Thalidomide Derivatives for PROTAC Design
Structural Feature | Thalidomide-5'-C4-OH | Thalidomide-5'-O-C4-alkyne | 5'-OH-Thalidomide (Metabolite) | Clinical IMiDs (Lenalidomide) |
---|---|---|---|---|
CRBN Binding Region | Glutarimide ring | Glutarimide ring | Glutarimide ring | Aminoglutarimide |
Linker/Modification | ‑O‑(CH₂)₄‑OH | ‑O‑(CH₂)₄‑C≡CH | 5'-OH (no linker) | 4-Amino group on phthalimide |
Key Protein Interactions | H-bonds: His378, Trp380 | H-bonds: His378, Trp380 | H-bonds: His378, Trp380 | Ionic bond: Asp316 |
Functional Group Reactivity | Primary alcohol (for acylation/coupling) | Terminal alkyne (for click chemistry) | None (low derivatization potential) | None |
PROTAC Utility | High (flexible linker conjugation) | High (bioorthogonal conjugation) | Low | Low (clinical activity limits redesign) |
The hydroxybutyl linker (‑O‑C4‑OH) in Thalidomide-5'-C4-OH is a strategic design element balancing synthetic accessibility, physicochemical properties, and degrader efficiency. Key optimization considerations include:
Recent advances leverage computational modeling (e.g., molecular dynamics simulations of ternary complexes) to rationalize linker length/rigidity effects. Thalidomide-5'-C4-OH serves as a versatile starting point for "linker-scanning" libraries to empirically identify optimal degraders for challenging targets.
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6